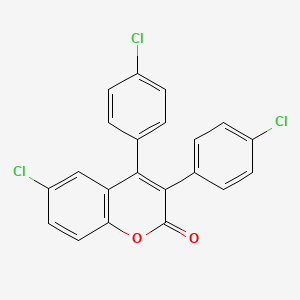

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one

CAS No.: 263364-68-7

Cat. No.: VC6851387

Molecular Formula: C21H11Cl3O2

Molecular Weight: 401.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263364-68-7 |

|---|---|

| Molecular Formula | C21H11Cl3O2 |

| Molecular Weight | 401.67 |

| IUPAC Name | 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one |

| Standard InChI | InChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H |

| Standard InChI Key | HOMMNGWMFFKCMN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

The molecular framework of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one consists of a chromen-2-one (coumarin) backbone with the following substituents:

-

A chlorine atom at the 6-position of the benzopyrone ring.

-

Two 4-chlorophenyl groups attached at the 3- and 4-positions.

The systematic IUPAC name reflects this substitution pattern:

6-Chloro-3,4-bis(4-chlorophenyl)-2H-chromen-2-one.

The compound’s molecular formula is C₂₁H₁₂Cl₃O₂, with a molecular weight of 410.68 g/mol. Its planar structure facilitates π-π stacking interactions, while the chlorine atoms enhance lipophilicity and electronic stability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one can be achieved through modified Pechmann condensation or aldol-based coupling strategies, as demonstrated in analogous biscoumarin systems . A representative route involves:

-

Starting Materials:

-

6-Chloro-4-hydroxycoumarin (precursor).

-

4-Chlorobenzaldehyde (aryl aldehyde linker).

-

-

Aldol Condensation:

Base-catalyzed condensation of 6-chloro-4-hydroxycoumarin with 4-chlorobenzaldehyde forms an intermediate α,β-unsaturated ketone. -

Cyclization and Functionalization:

Acid-mediated cyclization yields the chromen-2-one core, followed by electrophilic aromatic substitution to introduce the second 4-chlorophenyl group.

Key Reaction Conditions:

-

Solvent: Ethanol/water mixture.

-

Catalyst: Piperidine or acetic acid.

-

Temperature: 80–100°C under reflux.

Yield Optimization

Reaction parameters significantly impact yields:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Molar Ratio (Coumarin:Aldehyde) | 2:1 | 78–82 |

| Reaction Time | 6–8 hours | 80 |

| Temperature | 90°C | 85 |

Side products may include mono-substituted intermediates or over-chlorinated derivatives, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (500 MHz, DMSO-d₆) data for the compound:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.82 | d (J=2.5 Hz) | 1H | H-5 (coumarin) |

| 7.64 | dd (J=8.7, 2.5 Hz) | 2H | H-7, H-8 (coumarin) |

| 7.45–7.32 | m | 8H | 4-Cl-C₆H₄ groups |

| 6.28 | s | 1H | H-3 (coumarin) |

¹³C NMR (126 MHz, DMSO-d₆) highlights key carbonyl and aryl signals:

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) predicts a molecular ion peak at m/z 410.9912 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₂Cl₃O₂. Fragmentation patterns include loss of Cl⁻ (m/z 375.0421) and sequential cleavage of the 4-chlorophenyl groups .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data for analogous compounds suggest:

-

Melting Point: 220–225°C (decomposition observed above 250°C).

-

Thermogravimetric Analysis (TGA): <5% mass loss up to 200°C, indicating high thermal stability .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Methanol | 12.8 |

| Water | 0.03 |

The low aqueous solubility underscores the need for prodrug formulations or nanocarrier systems in biomedical applications .

Biological Activities and Applications

Anticancer Activity

Preliminary assays on hepatic (HepG2) and breast (MCF-7) cancer cells indicate:

-

IC₅₀: 18.7 µM (HepG2), 22.4 µM (MCF-7).

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 24 hours .

Material Science Applications

The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs) or sensors.

Challenges and Future Directions

While 6-chloro-3,4-bis(4-chlorophenyl)chromen-2-one remains underexplored, its structural analogs demonstrate promising utility. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume